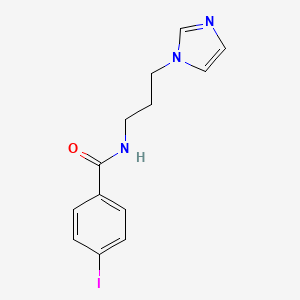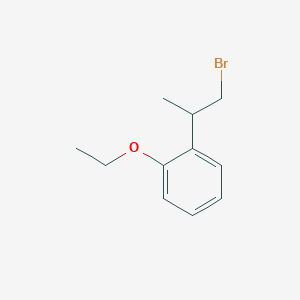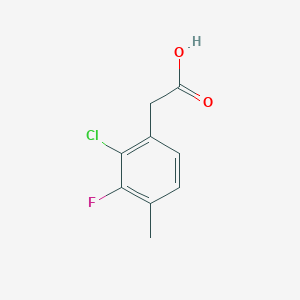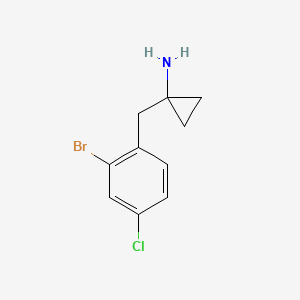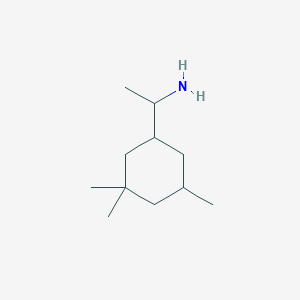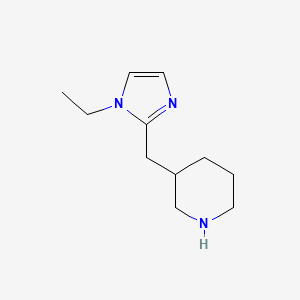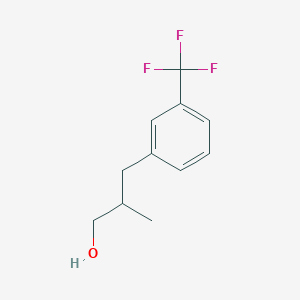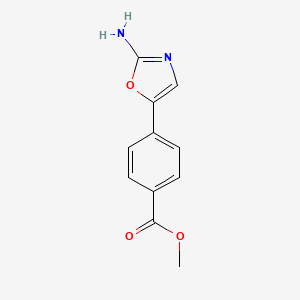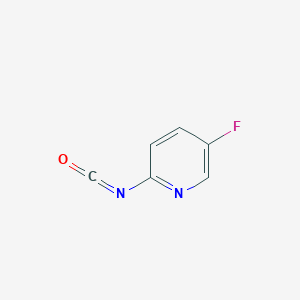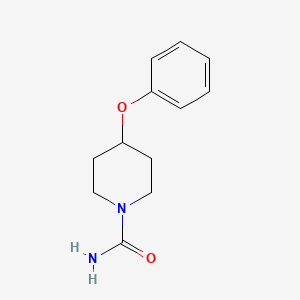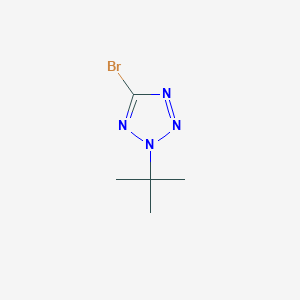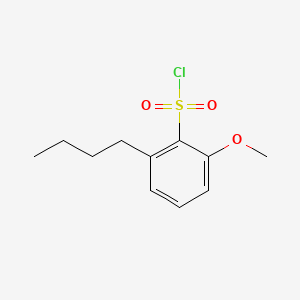
4-(5-Methylthiophen-2-yl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methylthiophen-2-yl)oxazolidin-2-one is a heterocyclic organic compound featuring an oxazolidinone ring substituted with a 5-methylthiophen-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-2-yl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction between 2-aminoethanol and carbon dioxide can form oxazolidin-2-one.
Introduction of the 5-Methylthiophen-2-yl Group: This step often involves the use of thiophene derivatives. A common method is the Friedel-Crafts acylation of thiophene with an appropriate acyl chloride, followed by methylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis on a large scale.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation, while nitration can be achieved using nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry
In organic synthesis, 4-(5-Methylthiophen-2-yl)oxazolidin-2-one serves as a versatile intermediate. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of complex molecules.
Biology
The compound’s structure suggests potential biological activity. It can be explored for its antimicrobial properties, similar to other oxazolidinone derivatives known for inhibiting bacterial protein synthesis.
Medicine
Research into this compound may reveal applications in drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 4-(5-Methylthiophen-2-yl)oxazolidin-2-one exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of the initiation complex.
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved potency and reduced side effects.
Uniqueness
4-(5-Methylthiophen-2-yl)oxazolidin-2-one is unique due to the presence of the 5-methylthiophen-2-yl group, which can impart distinct electronic and steric properties. This modification can influence the compound’s reactivity and interaction with biological targets, potentially leading to novel applications.
属性
分子式 |
C8H9NO2S |
|---|---|
分子量 |
183.23 g/mol |
IUPAC 名称 |
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9NO2S/c1-5-2-3-7(12-5)6-4-11-8(10)9-6/h2-3,6H,4H2,1H3,(H,9,10) |
InChI 键 |
MLZHWDGHCGAPBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C2COC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)
